molecular formula C17H11BClNO B11837337 8-(Boryloxy)-2-(2-chlorostyryl)quinoline

8-(Boryloxy)-2-(2-chlorostyryl)quinoline

Cat. No.: B11837337
M. Wt: 291.5 g/mol
InChI Key: LVAUTYXUSUSBAO-CSKARUKUSA-N
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Description

“8-(Boryloxy)-2-(2-chlorostyryl)quinoline” is a synthetic organic compound that features a quinoline core substituted with boryloxy and chlorostyryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(Boryloxy)-2-(2-chlorostyryl)quinoline” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the Chlorostyryl Group: This can be achieved via a Heck reaction, where a chlorostyrene derivative is coupled with the quinoline core.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions might target the chlorostyryl group, converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Saturated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).

Biology and Medicine

    Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Use in the development of fluorescent probes for biological imaging.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Materials: Component in the manufacture of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Catalysis: The compound might coordinate with metal centers, facilitating various catalytic cycles.

    Biological Activity: Interaction with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    2-Styrylquinoline: Similar structure but lacks the boryloxy group.

    Borylated Aromatics: Compounds with boron-containing functional groups.

Properties

Molecular Formula

C17H11BClNO

Molecular Weight

291.5 g/mol

InChI

InChI=1S/C17H11BClNO/c18-21-16-7-3-5-13-9-11-14(20-17(13)16)10-8-12-4-1-2-6-15(12)19/h1-11H/b10-8+

InChI Key

LVAUTYXUSUSBAO-CSKARUKUSA-N

Isomeric SMILES

[B]OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

[B]OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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